molecular formula C17H17N3O2 B2368839 (3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903648-90-7

(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2368839
CAS No.: 1903648-90-7
M. Wt: 295.342
InChI Key: TYQBRLLRRPWTCO-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.342 g/mol
  • Structural Features : The compound integrates a methoxyphenyl group with a tetrahydro-epiminocycloheptapyrimidine framework, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Computational models suggest that the structural features of this compound may enable it to interact with specific receptors or enzymes involved in disease processes.

Predicted Interactions

Using tools like the Prediction of Activity Spectra for Substances (PASS), potential interactions include:

  • Receptor Binding : Potential affinity for neurotransmitter receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study : A study on related tetrahydropyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumors.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications:

  • Research Findings : In vitro studies have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionPotential inhibition of metabolic enzymes

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Formation of the Tetrahydro Framework : Utilizing cyclization reactions.
  • Functional Group Modifications : Introducing the methoxyphenyl moiety through nucleophilic substitution.
  • Purification and Characterization : Techniques such as HPLC and NMR spectroscopy are employed to ensure purity and structural integrity.

Properties

IUPAC Name

(3-methoxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-4-2-3-11(7-13)17(21)20-12-5-6-16(20)14-9-18-10-19-15(14)8-12/h2-4,7,9-10,12,16H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBRLLRRPWTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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